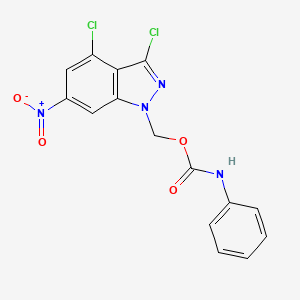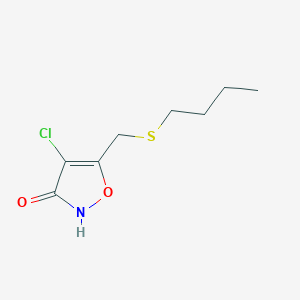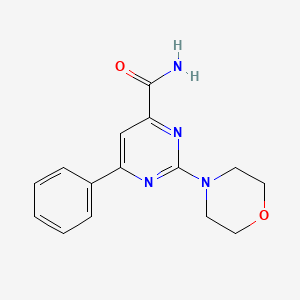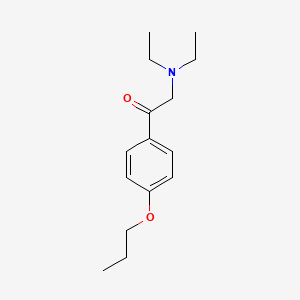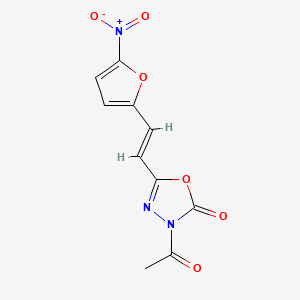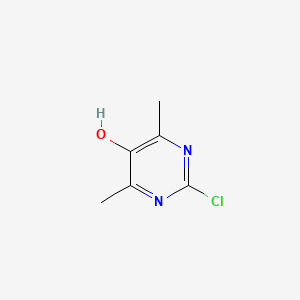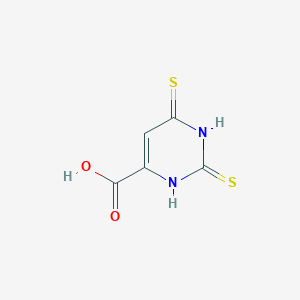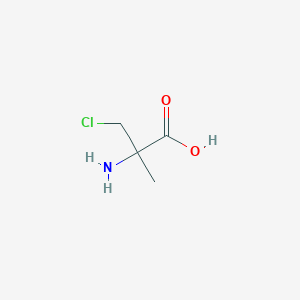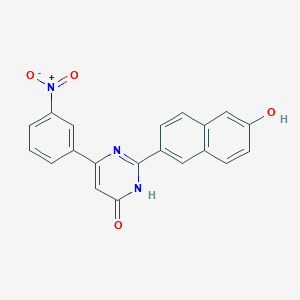![molecular formula C12H9ClN4O3S2 B12918335 7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol CAS No. 922505-49-5](/img/structure/B12918335.png)
7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(((3-Amino-1,2,4-thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol is a complex organic compound that features a quinoline core substituted with a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((3-Amino-1,2,4-thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable oxidizing agent.
Sulfonylation: The thiadiazole ring is then sulfonylated using a sulfonyl chloride derivative.
Quinoline Core Formation: The quinoline core is synthesized separately, often starting from aniline derivatives through cyclization reactions.
Coupling Reaction: The final step involves coupling the sulfonylated thiadiazole with the quinoline core under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with amine groups.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
科学的研究の応用
7-(((3-Amino-1,2,4-thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 7-(((3-Amino-1,2,4-thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol involves its interaction with biological targets such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, while the quinoline core can intercalate with DNA, disrupting cellular processes.
類似化合物との比較
Similar Compounds
- **7-(((3-Amino-1,2,4-thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinoline
- **7-(((3-Amino-1,2,4-thiadiazol-5-yl)sulfonyl)methyl)-8-hydroxyquinoline
Uniqueness
The presence of both the thiadiazole and quinoline rings in 7-(((3-Amino-1,2,4-thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol provides a unique combination of chemical properties, making it distinct from other similar compounds
特性
CAS番号 |
922505-49-5 |
|---|---|
分子式 |
C12H9ClN4O3S2 |
分子量 |
356.8 g/mol |
IUPAC名 |
7-[(3-amino-1,2,4-thiadiazol-5-yl)sulfonylmethyl]-5-chloroquinolin-8-ol |
InChI |
InChI=1S/C12H9ClN4O3S2/c13-8-4-6(10(18)9-7(8)2-1-3-15-9)5-22(19,20)12-16-11(14)17-21-12/h1-4,18H,5H2,(H2,14,17) |
InChIキー |
KBDRJLHPFGYKTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)CS(=O)(=O)C3=NC(=NS3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


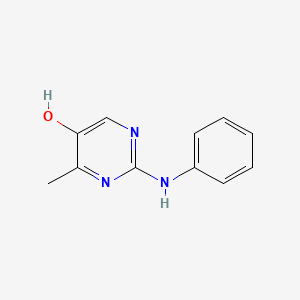
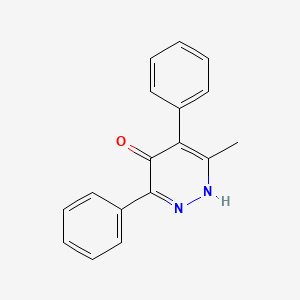
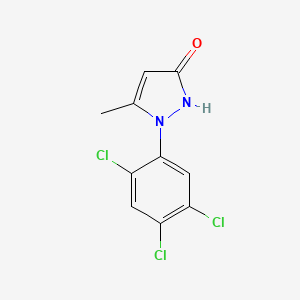
![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)

